molecular formula C23H21F3N4O4S B2697650 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226428-85-8

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2697650
CAS No.: 1226428-85-8
M. Wt: 506.5
InChI Key: PYIABDJTDWHDQL-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a sophisticated synthetic compound with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, a multi-step process is required. Typically, the process starts with the preparation of intermediate compounds, which involves controlled temperature settings, specific catalysts, and strict reaction conditions to maintain the integrity of the final product.

Industrial Production Methods: Industrial production leverages large-scale chemical reactors designed to ensure consistent yields. Parameters such as pressure, temperature, and reaction time are meticulously controlled to optimize the output and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Forms oxides or other oxidation products.

  • Reduction: Converts to reduced forms under suitable conditions.

  • Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reduction Reagents: Hydrogen gas (H2) in the presence of a catalyst such as Palladium on Carbon (Pd/C)

  • Substitution Reagents: Halides like sodium iodide (NaI) in acetone

Major Products Formed: Depending on the type of reaction and conditions, the major products can include various derivatives of the imidazole and piperidine groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, exploring reaction mechanisms, and developing new catalytic processes.

Biology: It is used to investigate its biological interactions, potentially leading to the discovery of new biological pathways and targets.

Medicine: Research into its medicinal properties could contribute to the development of new pharmaceuticals, specifically in targeting diseases that involve its specific molecular mechanisms.

Industry: In industrial applications, it is valuable for its properties in the synthesis of high-performance materials and as a component in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to significant biochemical and physiological changes. The specific pathways involved would depend on the context of its use, whether in biological systems, catalysis, or material science.

Comparison with Similar Compounds

  • 1-(4-trifluoromethoxyphenyl)-1H-imidazole

  • 5-(3-nitrophenyl)-1H-imidazole

  • Piperidine derivatives

Uniqueness: The combination of the nitrophenyl, trifluoromethoxyphenyl, imidazole, and piperidine groups in this compound is unique. This structure lends itself to specific reactivity patterns and biological interactions that distinguish it from its analogs.

Remember, while 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone presents fascinating opportunities across various fields, it is crucial to handle it with care, following proper safety protocols and guidelines.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O4S/c24-23(25,26)34-19-9-7-17(8-10-19)29-20(16-5-4-6-18(13-16)30(32)33)14-27-22(29)35-15-21(31)28-11-2-1-3-12-28/h4-10,13-14H,1-3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIABDJTDWHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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